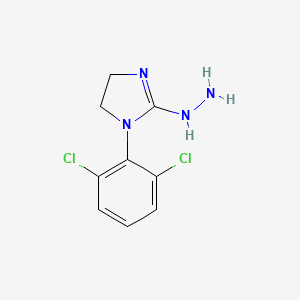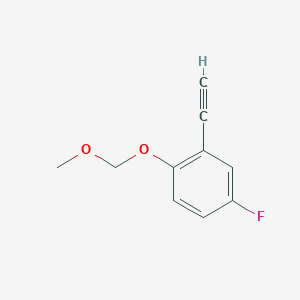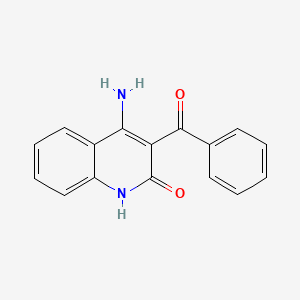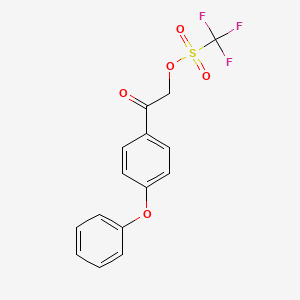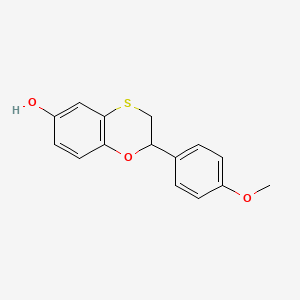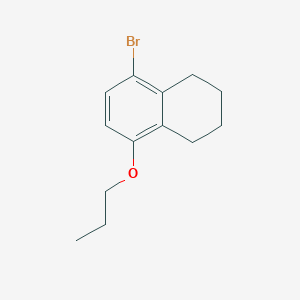
5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C13H17BrO It is a derivative of tetrahydronaphthalene, characterized by the presence of a bromine atom at the 5th position and a propoxy group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 8-propoxy-1,2,3,4-tetrahydronaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high yields. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of 5-hydroxy-8-propoxy-1,2,3,4-tetrahydronaphthalene or 5-alkoxy-8-propoxy-1,2,3,4-tetrahydronaphthalene.
Oxidation: Formation of 5-bromo-8-propoxy-1,2,3,4-tetrahydronaphthalenone or this compound carboxylic acid.
Reduction: Formation of 8-propoxy-1,2,3,4-tetrahydronaphthalene.
Aplicaciones Científicas De Investigación
5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in various organic reactions and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery. It may serve as a template for designing new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and propoxy group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene
- 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene
- 5-Bromo-1,2,3,4-tetrahydronaphthalene
Uniqueness
5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the propoxy group at the 8th position, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
820238-20-8 |
|---|---|
Fórmula molecular |
C13H17BrO |
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
5-bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H17BrO/c1-2-9-15-13-8-7-12(14)10-5-3-4-6-11(10)13/h7-8H,2-6,9H2,1H3 |
Clave InChI |
USAOGBGIPFXJAY-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C2CCCCC2=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane](/img/structure/B12532001.png)
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)
![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)
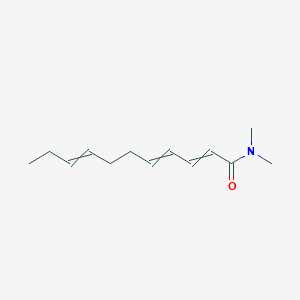
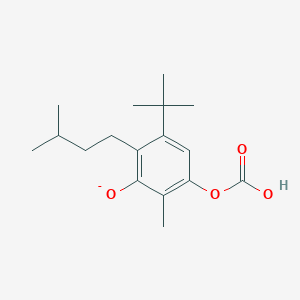
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)
![9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene](/img/structure/B12532036.png)
![2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532064.png)
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)
